(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride
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Overview
Description
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyridine moiety, which is known for its versatility in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(5-fluoropyridin-3-yl)ethan-1-ol.
Amination: The hydroxyl group of the starting material is converted to an amino group through a series of reactions involving reagents such as ammonia or amines.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoropyridine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-fluoropyridin-3-yl)ethan-1-ol: A precursor in the synthesis of the target compound.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities.
Uniqueness
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride stands out due to its specific fluoropyridine structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11Cl2FN2O |
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Molecular Weight |
229.08 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9FN2O.2ClH/c8-6-1-5(2-10-3-6)7(9)4-11;;/h1-3,7,11H,4,9H2;2*1H/t7-;;/m1../s1 |
InChI Key |
BIGOTDDJZMXYJU-XCUBXKJBSA-N |
Isomeric SMILES |
C1=C(C=NC=C1F)[C@@H](CO)N.Cl.Cl |
Canonical SMILES |
C1=C(C=NC=C1F)C(CO)N.Cl.Cl |
Origin of Product |
United States |
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